5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions, where the furan and thiophene derivatives act as nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties
Industry
In industry, this compound might find use in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide
- 5-(4-Chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct aromatic and heterocyclic rings
Properties
Molecular Formula |
C21H17ClN2O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3S/c1-14-8-10-28-20(14)13-24(12-17-3-2-9-26-17)21(25)18-11-19(27-23-18)15-4-6-16(22)7-5-15/h2-11H,12-13H2,1H3 |
InChI Key |
IVXOGYIQDYZISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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